Octanoic hydrazide

概要

説明

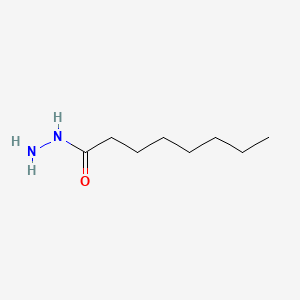

. It is characterized by the presence of a hydrazide functional group attached to an octanoic acid chain. This compound is a white to almost white crystalline powder and is soluble in methanol .

準備方法

Octanoic hydrazide can be synthesized through various synthetic routes. One common method involves the reaction of octanoic acid with hydrazine hydrate under reflux conditions . The reaction typically proceeds as follows:

C8H16O2+N2H4→C8H18N2O+H2O

In industrial settings, octanohydrazide is produced using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

Reductive Amination with Aldehydes

Octanoic hydrazide reacts with aldehydes under reductive conditions to form hydrazone-linked derivatives. For example:

-

Reaction with chitooligosaccharides-2,5-anhydro-d-mannofuranose (COSamf) :

In the presence of NaBH₃CN (pH 4.5, ethanol/acetate buffer), this compound undergoes reductive amination with the aldehyde group of COSamf, yielding amphiphilic derivatives with an average degree of polymerization (DP) of ~20. The reaction proceeds at room temperature for 48 h with 90% mass yield .

| Parameter | Value |

|---|---|

| Catalyst | NaBH₃CN |

| Reaction Time | 48 h |

| Yield | 90% |

| Product Characterization | NMR, MALDI-TOF MS |

Keto-Hydrazide Crosslinking Reactions

This compound reacts with ketones (e.g., 2-heptanone) to form imine-linked products, critical for polymer crosslinking:

-

Mechanism : Acid-catalyzed nucleophilic attack by the hydrazide’s amine group on the electrophilic carbonyl carbon of ketones, forming a carbinolamine intermediate that dehydrates to an imine .

-

Kinetics : Reaction rate increases with decreasing pH (optimal at pH < 7), confirming acid catalysis (Figure 1).

Table 1: pH-Dependent Reaction Rates (2-Heptanone + this compound)

| pH | Initial Rate (µmol·L⁻¹·s⁻¹) |

|---|---|

| 3.0 | 0.45 |

| 5.0 | 0.28 |

| 7.0 | 0.12 |

Nucleophilic Acyl Substitution

This compound participates in ester-to-hydrazide conversions:

-

Synthesis from Ethyl Octanoate :

Reacting ethyl octanoate with hydrazine hydrate in ethanol under reflux (3–5 h) yields this compound with 85–90% efficiency .

Key Conditions :

-

Solvent : Ethanol

-

Temperature : Reflux (~78°C)

-

Catalyst : None required

Coordination Chemistry with Metal Ions

This compound forms complexes with transition metals, such as copper(II):

-

Reaction with Cu(NO₃)₂ : Forms [Cu(Hpmoh)(NO₃)(NCS)] and [Cu(peoh)(N₃)]₂ complexes, where Hpmoh and Hpeoh are hydrazone ligands derived from this compound and pyridine derivatives.

-

Applications : These complexes exhibit DNA-binding activity via intercalation and show cytotoxicity against cancer cell lines (e.g., MDA-MB-231) .

Acid-Catalyzed Hydrolysis

Under acidic conditions, this compound undergoes hydrolysis to regenerate octanoic acid:

Derivatization for Analytical Characterization

This compound forms hydrazones with carbonyl compounds for mass spectrometric analysis:

-

Example : Reaction with acetone forms a hydrazone derivative, fragmenting via McLafferty rearrangement to produce diagnostic ions (e.g., m/z 57) in EIMS .

Critical Findings:

-

Acid Catalysis : Optimal reactivity in crosslinking occurs at pH < 7 due to protonation of the carbonyl group .

-

Thermal Stability : Decomposes at 87–89°C, limiting high-temperature applications .

-

Biological Relevance : Lipophilic derivatives (e.g., stearyl hydrazide-heparin) retain anticoagulant activity, enabling biomedical applications .

科学的研究の応用

Biochemical Applications

1.1 Functionalization of Chitooligosaccharides

Octanoic hydrazide has been utilized in the functionalization of chitooligosaccharides (COS). In a study, it was linked to COS through reductive amination, resulting in high yields of this compound-linked COS. This modification enhances the solubility and bioactivity of chitooligosaccharides, making them suitable for various biomedical applications, such as drug delivery systems and wound healing materials .

1.2 Anticancer Activity

Recent research indicates that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, copper(II) complexes derived from this compound have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and other types like prostate (PC-3) and ovarian cancer cells . The mechanism involves interaction with cellular components that disrupt cancer cell proliferation.

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | % Cell Viability | Reference |

|---|---|---|---|

| Copper(II)-octanoic hydrazide | MCF-7 | 0% | |

| Copper(II)-octanoic hydrazide | PC-3 | 0% | |

| Copper(II)-octanoic hydrazide | OVCAR-4 | 5% |

Energy Generation

2.1 Fuel Cell Applications

This compound has been explored as a fuel source in direct hydrazide fuel cells. These cells utilize liquid anode fuels containing hydrazides to generate electricity efficiently without the need for expensive proton-exchange membranes. The theoretical potential of these fuel cells is approximately 1.65 V, which is higher than many conventional liquid fuels . This application is particularly relevant for portable power sources in military and emergency situations where reliable energy generation is crucial.

Table 2: Performance Metrics of Direct Hydrazide Fuel Cells

| Parameter | Value |

|---|---|

| Theoretical Potential | 1.65 V |

| Peak Power Density | >500 mW/cm² |

| Efficiency | 60% |

Synthesis of Novel Compounds

3.1 Development of Oxazole Derivatives

This compound has also been used in the synthesis of oxazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The incorporation of this compound into these derivatives enhances their pharmacological profiles .

Table 3: Biological Activities of Oxazole Derivatives Derived from this compound

作用機序

The mechanism of action of octanohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, hydrazides can act as inhibitors of enzymes by forming stable complexes with the enzyme’s active site. This inhibition can disrupt various metabolic pathways, leading to the desired therapeutic effects .

類似化合物との比較

Octanoic hydrazide can be compared with other hydrazides, such as:

Acetohydrazide: Similar to octanohydrazide but with a shorter carbon chain.

Benzohydrazide: Contains a benzene ring instead of an aliphatic chain.

Caprylhydrazide: Another name for octanohydrazide, emphasizing its eight-carbon chain.

This compound is unique due to its specific chain length and hydrophobic properties, making it suitable for applications where longer aliphatic chains are advantageous .

生物活性

Octanoic hydrazide, a derivative of octanoic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, characterization, and biological implications of this compound, drawing from various research studies to provide a comprehensive overview.

1. Synthesis and Characterization

This compound can be synthesized through a reaction between octanoic acid and hydrazine. The synthesis process typically involves:

- Reagents : Octanoic acid, hydrazine hydrate, and a suitable solvent (e.g., ethanol).

- Conditions : The reaction is conducted under reflux conditions for several hours to ensure complete conversion.

The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, one study reported successful synthesis with a yield of approximately 90%, confirming the formation of this compound through NMR analysis, which indicated the presence of characteristic peaks corresponding to the hydrazide functional group .

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it possesses:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that this compound derivatives inhibited bacterial growth more effectively than some conventional antibiotics .

- Antifungal Activity : Research indicates that this compound can inhibit fungal growth, making it a potential candidate for antifungal treatments .

2.2 Anticancer Properties

Emerging evidence suggests that this compound derivatives may have anticancer effects. For example:

- Mechanism of Action : Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor proliferation by disrupting microtubule formation during cell division .

- Case Studies : In animal models, this compound has shown promising results in reducing tumor size when administered at specific dosages .

3. Toxicity Studies

While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity profile:

- Cytotoxicity : A study indicated that at lower concentrations (7.81 µg), this compound exhibited minimal cytotoxicity towards healthy human cells (HEK cells). However, higher concentrations led to increased toxicity .

- Safety Profile : The overall safety assessment suggests that this compound could be safe for therapeutic use at controlled dosages.

4. Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other known compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Low at therapeutic doses |

| Standard Antibiotics | Variable | Low | Moderate |

| Other Hydrazides | Variable | High | Variable |

5. Conclusion

This compound presents a promising avenue for further research due to its notable biological activities, particularly in antimicrobial and anticancer domains. Its relatively low toxicity at therapeutic concentrations enhances its potential as a candidate for drug development. Future studies should focus on optimizing its efficacy and safety profiles through clinical trials and mechanistic studies.

特性

IUPAC Name |

octanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUZVGRNTPFTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064218 | |

| Record name | Octanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-39-8 | |

| Record name | Octanoic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanoic acid hydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ7QGY5XUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antiviral applications of Octanoic hydrazide?

A1: Research suggests that this compound demonstrates potential in removing viral contaminants from biological products. Studies have shown its efficacy in removing Hepatitis B virus (HBV) [] and non-A, non-B hepatitis virus (NANB) [] from factor IX concentrates. This purification is achieved through a chromatographic process using this compound-Sepharose 4B as a stationary phase. While the exact mechanism of viral removal is not fully elucidated in the provided abstracts, it likely involves hydrophobic interactions between the virus particles and this compound. This application highlights the potential of this compound in enhancing the safety of blood products.

Q2: How can this compound be used to modify biomolecules?

A2: this compound can be used to functionalize the reducing end of chitooligosaccharides, specifically those containing a 2,5-anhydro-d-mannofuranose unit (COSamf) []. This reaction, facilitated by reductive amination in the presence of NaBH3CN, yields a novel derivative with potential amphiphilic properties. This modification strategy opens avenues for creating new biomaterials with tailored properties.

Q3: What are the structural characteristics of this compound?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical structure can be inferred from its name and applications. As an alkyl hydrazide, it consists of an eight-carbon chain (octyl group) attached to a hydrazide functional group (–CONHNH2). This structure suggests potential amphiphilic properties, with the hydrophobic octyl chain and the polar hydrazide group.

Q4: Are there any studies exploring the potential toxicity of this compound?

A4: While the provided research highlights the use of this compound in purifying biological products, none of the abstracts directly address its toxicity profile [, , ]. Further research is needed to thoroughly evaluate the safety and potential adverse effects of this compound, particularly when used in applications involving human exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。